N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6S/c1-24-10-2-3-12-9(6-10)7-14(25-12)11-8-27-17(18-11)19-16(21)13-4-5-15(26-13)20(22)23/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIXJFHIXHFVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the benzofuran and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .
This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential antimicrobial and antifungal properties make it a candidate for biological studies. Researchers investigate its effects on various microorganisms to develop new antimicrobial agents.
Medicine: The compound’s anti-inflammatory properties are of interest in medicinal chemistry. It is studied for its potential use in developing new anti-inflammatory drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s interactions with different biomolecules .
Comparison with Similar Compounds
(a) N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
- Structure : Benzofuran-thiazol hybrid with a carbohydrazide substituent (vs. carboxamide in the target compound).
- Synthesis : Synthesized via nitration of methyl-2-hydroxy benzoate, followed by condensation with thiazol derivatives .
- Yield : High yields under optimized conditions.
- Characterization : Confirmed via NMR, IR, and mass spectrometry .
(b) N-(3-Hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (Compound 34 in )
- Structure : Benzofuran-2-carboxamide with a piperazine side chain.
- Synthesis: Prepared via coupling of 5-iodo-benzofuran-2-carboxylic acid with an aminobutanol-piperazine intermediate.
- Yield : 63% .
- Melting Point : 239–240°C (HCl salt) .
Functional Group Variations
(b) PET Ligands with Thiazol-Carboxamide Cores ()
- Examples : [¹⁸F]FITM, [¹¹C]ITMM, and [¹⁸F]FIMX.
- Structure : Thiazol-4-yl linked to benzamide/pyrimidine groups.
- Applications : Used for imaging metabotropic glutamate receptors (mGluR1/5) .
Spectroscopic Characterization
- N-(5-Ethylamino-thiazol-2-yl)-benzofuran-carbohydrazide: ¹H NMR showed signals for benzofuran protons (δ 7.2–8.1 ppm), thiazol NH (δ 5.4 ppm), and carbohydrazide NH₂ (δ 9.8 ppm) .
- Compound 34 : ¹³C NMR confirmed the carboxamide carbonyl at δ 167.2 ppm and benzofuran carbons at δ 110–155 ppm .
Key Research Findings
Synthetic Feasibility : Benzofuran-thiazol hybrids are consistently synthesized in moderate-to-high yields (40–76%) via coupling reactions (e.g., EDC-mediated amidation) .
Thermal Stability : Carboxamide derivatives with rigid aromatic systems (e.g., Compound 34) exhibit high melting points (>200°C), suggesting strong crystalline packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
